molecular formula C7H14N2O2 B1486336 Methyl 1,4-diazepane-1-carboxylate CAS No. 271243-23-3

Methyl 1,4-diazepane-1-carboxylate

Cat. No.: B1486336
CAS No.: 271243-23-3
M. Wt: 158.2 g/mol
InChI Key: SKOUREWVKIVTEP-UHFFFAOYSA-N
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Description

Methyl 1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 1,4-diazepane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a key intermediate in the synthesis of Rho-kinase inhibitors . The compound’s interaction with enzymes such as Rho-kinase is crucial for its biochemical activity. These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an intermediate in Rho-kinase inhibitors suggests that it may impact the Rho-kinase signaling pathway, which is involved in various cellular functions such as contraction, motility, proliferation, and apoptosis . By modulating this pathway, this compound can influence cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with Rho-kinase results in the inhibition of the enzyme’s activity, which in turn affects downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to changes in cellular behavior and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as modulation of enzyme activity and improvement of cellular function. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways are essential for understanding the compound’s overall biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall effectiveness and potential side effects. Understanding these transport and distribution mechanisms is important for optimizing the compound’s therapeutic use.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOUREWVKIVTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.